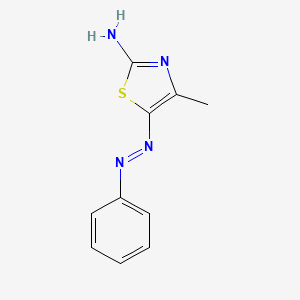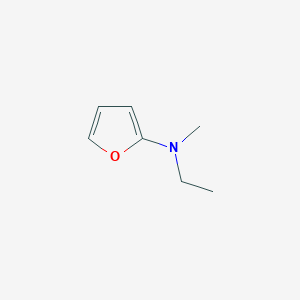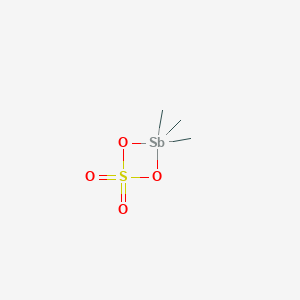![molecular formula C13H19Cl2O4P B14733160 Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate CAS No. 6954-80-9](/img/structure/B14733160.png)
Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate is an organophosphorus compound with the molecular formula C13H19Cl2O4P. It is known for its applications in organic synthesis, particularly in the formation of phosphorylated compounds. The compound features a phosphonate group attached to a propyl chain, which is further connected to a dichlorophenoxy moiety. This structure imparts unique chemical properties, making it valuable in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate typically involves the Michaelis-Arbuzov reaction. This reaction entails the reaction of trialkyl phosphites with alkyl halides. For this compound, the reaction can be carried out using diethyl phosphite and 3-(2,4-dichlorophenoxy)propyl bromide under anhydrous conditions. The reaction is usually conducted in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonic acid.
Reduction: Formation of diethyl[3-(2,4-dichlorophenoxy)propyl]phosphine oxide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphorylated heterocycles and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The dichlorophenoxy moiety can also interact with hydrophobic regions of proteins, enhancing its binding affinity. These interactions disrupt normal biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl[3-(4-chlorophenoxy)propyl]phosphonate
- Diethyl[3-(2,4-dinitrophenoxy)propyl]phosphonate
- Diethyl[3-(2,4-dichlorophenoxy)ethyl]phosphonate
Uniqueness
Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate is unique due to the presence of two chlorine atoms on the phenoxy ring, which enhances its reactivity and binding affinity in various chemical and biological systems. This makes it more effective in certain applications compared to its analogs with fewer or different substituents.
Properties
CAS No. |
6954-80-9 |
|---|---|
Molecular Formula |
C13H19Cl2O4P |
Molecular Weight |
341.16 g/mol |
IUPAC Name |
2,4-dichloro-1-(3-diethoxyphosphorylpropoxy)benzene |
InChI |
InChI=1S/C13H19Cl2O4P/c1-3-18-20(16,19-4-2)9-5-8-17-13-7-6-11(14)10-12(13)15/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI Key |
ROHHOMHGFMWSFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCOC1=C(C=C(C=C1)Cl)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


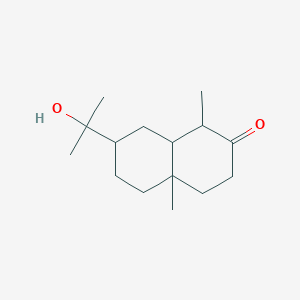


![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)
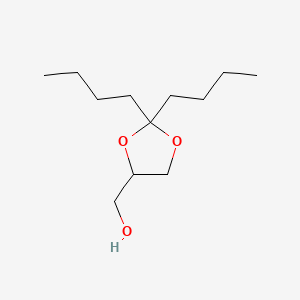
![2-[(Diethylamino)methyl]-4-methylphenyl benzoate](/img/structure/B14733103.png)
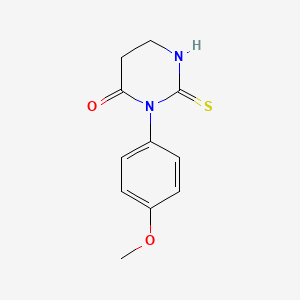

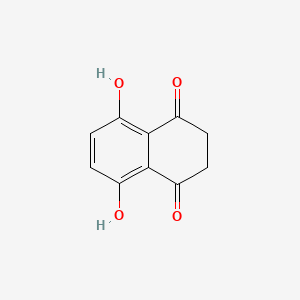
![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
